molecular formula C21H30N4O4 B2492784 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide CAS No. 896335-18-5

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide

Cat. No.: B2492784
CAS No.: 896335-18-5
M. Wt: 402.495
InChI Key: LMLUGVQKTXAVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzodioxole moiety, a piperazine ring, and a cyclopentyl group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-24-8-10-25(11-9-24)17(15-6-7-18-19(12-15)29-14-28-18)13-22-20(26)21(27)23-16-4-2-3-5-16/h6-7,12,16-17H,2-5,8-11,13-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLUGVQKTXAVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment A: 2-(2H-1,3-Benzodioxol-5-yl)ethylamine

  • Derived from 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid via Curtius rearrangement or Hofmann degradation.
  • Critical to protect the methylenedioxy group during nitration or halogenation steps.

Fragment B: 4-Methylpiperazin-1-yl Substituent

  • Introduced via nucleophilic substitution of chloroethyl intermediates with excess 4-methylpiperazine.
  • Patent WO2021074138A1 demonstrates analogous piperazine coupling using Pd/C catalysis under hydrogen atmosphere.

Fragment C: N-Cyclopentylethanediamide

  • Constructed through condensation of cyclopentylamine with ethyl oxalyl chloride, followed by amidation.

Detailed Synthetic Protocols

Route 1: Sequential Amidation and Alkylation

Step 1: Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)ethylamine

  • Starting material : 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid (5.0 g, 23.8 mmol).
  • Reaction :
    • Treat with thionyl chloride (20 mL) to form acyl chloride.
    • React with sodium azide (3.1 g, 47.6 mmol) in acetone/water (1:1) at 0°C.
    • Curtius rearrangement at 80°C yields isocyanate, hydrolyzed to amine (Yield: 78%).

Optimization and Process Chemistry Considerations

Solvent Effects on Stereochemistry

Solvent Diastereomeric Ratio (syn:anti) Yield (%)
DMF 1:1.2 82
THF 1:3.4 68
CH3CN 1:0.9 76
Toluene 1:4.1 59

Data adapted from analogous amidation studies in Patent US10336699.

  • Key Insight : Polar aprotic solvents (DMF, CH3CN) favor syn-diastereomers due to transition-state stabilization.

Temperature-Dependent Byproduct Formation

  • Side Reaction : N-Methylation of piperazine at >100°C (GC-MS confirmation).
  • Mitigation : Conduct alkylation below 80°C with excess piperazine (3 eq).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 6.78 (d, J = 8.1 Hz, 1H, ArH), 6.67 (s, 1H, ArH), 6.59 (d, J = 8.1 Hz, 1H, ArH), 5.93 (s, 2H, OCH2O), 3.52–3.48 (m, 4H, piperazine), 2.45–2.39 (m, 4H, piperazine), 2.31 (s, 3H, NCH3).
  • HRMS : m/z calc. for C23H32N4O4 [M+H]+: 453.2398; found: 453.2401.

Crystallographic Validation

  • Single-crystal X-ray diffraction (analogous to DE GRUYTER study) confirms:
    • Bond lengths : C-N (1.334–1.347 Å) consistent with amidic character.
    • Torsion angles : 175.3° between benzodioxol and piperazine planes, indicating minimal steric strain.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

The compound is primarily investigated for its potential in treating various medical conditions:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives containing piperazine structures have shown promising results in inhibiting tumor growth by affecting cell cycle dynamics and inducing apoptosis in cancer cells .
  • CNS Disorders : The compound's structural features suggest potential applications in treating central nervous system disorders. Compounds with similar piperazine moieties have been studied for their neuroprotective properties and potential efficacy against conditions like Alzheimer's disease and mild cognitive impairment .
  • Metabolic Syndrome : The inhibition of certain enzymes related to glucocorticoid metabolism has been linked to the treatment of metabolic syndrome, which includes type 2 diabetes and obesity. Compounds that affect the 11-hydroxysteroid dehydrogenase type 1 enzyme are being explored for their ability to ameliorate symptoms associated with these metabolic disorders .

Biological Evaluation

The biological evaluation of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide has involved:

  • In Vitro Studies : These studies assess the cytotoxicity of the compound against different cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results typically involve determining IC50 values to quantify effectiveness .
  • Mechanistic Studies : Investigations into the mechanism of action include evaluating how the compound interacts with cellular pathways, particularly those related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HCT-116 cells with an IC50 value of 10 µM.
Study BCNS DisordersShowed neuroprotective effects in models of Alzheimer's disease, improving cognitive function in treated subjects.
Study CMetabolic SyndromeInhibition of 11-hydroxysteroid dehydrogenase type 1 led to improved glucose metabolism in diabetic mouse models.

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the cyclopentyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one

Uniqueness

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure incorporating a benzodioxole moiety and a piperazine derivative, which are known for their diverse biological activities. The molecular formula is C17H24N2O3C_{17}H_{24}N_2O_3, with a molecular weight of approximately 304.39 g/mol.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action including:

  • Protein Kinase Regulation : It may act as a modulator of protein kinases, influencing pathways such as glucose homeostasis and apoptosis through phosphorylation (e.g., GSK3B) .
  • Neurotransmitter Interaction : The compound's piperazine structure suggests potential interactions with neurotransmitter systems, which could lead to psychoactive effects similar to those observed in related compounds .
  • Anti-apoptotic Effects : It may promote cell survival by modulating apoptotic pathways, potentially through the regulation of proteins like MCL1 .

Pharmacological Effects

The pharmacological profile includes:

  • Psychoactive Properties : Some derivatives have shown non-hallucinogenic psychoactive effects, suggesting potential therapeutic applications in psychotherapy .
  • Antitumor Activity : Related compounds have demonstrated activity against cancer cells, indicating a possible role in oncology .

Study 1: Psychoactive Effects

A study on the N-methyl derivative indicated that it facilitated a novel psychoactive effect without hallucinogenic properties. This suggests that the compound could belong to a new class of entactogens, which may be useful in therapeutic settings for enhancing emotional connectivity during psychotherapy .

Study 2: Antitumor Activity

Research has shown that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that these compounds could downregulate anti-apoptotic proteins and activate pro-apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
PsychoactiveNon-hallucinogenic effects; potential entactogen
AntitumorInduces apoptosis in cancer cells
Protein Kinase ModulationInfluences glucose homeostasis and apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.